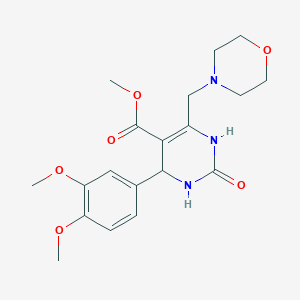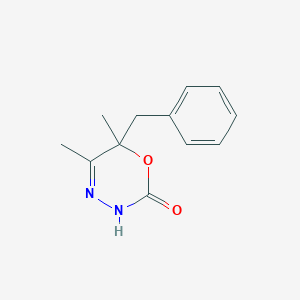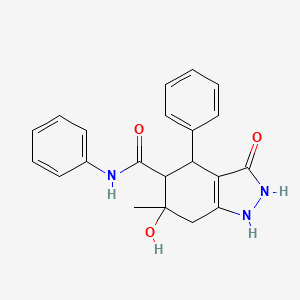![molecular formula C14H21Cl2N2O4P B11471334 Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate](/img/structure/B11471334.png)
Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phosphonate group, which is known for its versatility in chemical reactions and its role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenyl isocyanate. This intermediate is then reacted with diethyl phosphite under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its reactivity and properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s oxidation state.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonic acid derivative, while reduction could produce a phosphine oxide.
科学研究应用
Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Its potential as a drug candidate is being explored due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism by which Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate enzymes that recognize phosphate substrates. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}ethyl)phosphonate
- Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}methyl)phosphonate
- Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}butyl)phosphonate
Uniqueness
Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 3,4-dichlorophenyl group enhances its reactivity and potential interactions with biological targets, setting it apart from other similar compounds.
属性
分子式 |
C14H21Cl2N2O4P |
|---|---|
分子量 |
383.2 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-(2-diethoxyphosphorylpropan-2-yl)urea |
InChI |
InChI=1S/C14H21Cl2N2O4P/c1-5-21-23(20,22-6-2)14(3,4)18-13(19)17-10-7-8-11(15)12(16)9-10/h7-9H,5-6H2,1-4H3,(H2,17,18,19) |
InChI 键 |
JBOGJKNKIIRVOP-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C(C)(C)NC(=O)NC1=CC(=C(C=C1)Cl)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide](/img/structure/B11471255.png)
![[3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone](/img/structure/B11471267.png)
![2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B11471273.png)
![13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11471276.png)
![N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-4-(trifluoromethoxy)benzamide](/img/structure/B11471286.png)
![(2-Hydroxyphenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone](/img/structure/B11471318.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide](/img/structure/B11471321.png)
![Methyl 3,3,3-trifluoro-2-(4-{[(3-fluorophenyl)carbonyl]amino}-3-methoxyphenyl)-2-hydroxypropanoate](/img/structure/B11471329.png)
![N-[2-(2-ethoxyethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide](/img/structure/B11471341.png)
![2-amino-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11471342.png)
![6-chloro-N-(4-methoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B11471348.png)


